Erythronolide A, 12-deoxy-
Beschreibung
Erythronolide A, 12-deoxy- (CAS: 3225-82-9; molecular formula: C21H38O7) is a macrolide intermediate critical in the biosynthesis and synthetic preparation of erythromycin derivatives . As a deoxygenated variant of erythronolide A, it lacks a hydroxyl group at the C12 position, which distinguishes it from the parent compound and influences its reactivity, stereochemistry, and biological activity. Erythronolide derivatives have historically driven innovations in organic synthesis, particularly in stereocontrol and macrolactonization strategies . The absence of the C12 hydroxyl group simplifies certain synthetic steps but introduces challenges in maintaining conformational stability during macrocycle formation .
Eigenschaften
IUPAC Name |
14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRGCCVTUPRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275990 | |
| Record name | Erythronolide A, 12-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3225-82-9, 19270-26-9 | |
| Record name | Erythronolide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythronolide A, 12-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Fermentation Using Saccharopolyspora erythraea
The native biosynthesis of Erythronolide A, 12-deoxy- occurs in the actinomycete Saccharopolyspora erythraea through a polyketide synthase (PKS)-driven pathway. This process begins with the assembly of a linear polyketide chain from one propionyl-CoA starter unit and six methylmalonyl-CoA extender units. The modular Type I PKS (DEBS) orchestrates chain elongation, ketoreduction, dehydration, and stereochemical control, yielding 6-deoxyerythronolide B as the immediate precursor. Post-PKS modifications include hydroxylation at C12 by cytochrome P450 enzymes to generate Erythronolide A, 12-deoxy-. Industrial fermentation optimizes yield through strain engineering, nutrient supplementation (e.g., soybean meal, glucose), and pH control (6.5–7.5), achieving titers up to 10 g/L in large-scale bioreactors.
Enzymatic Assembly via Polyketide Synthase
The DEBS (6-deoxyerythronolide B synthase) system has been reconstituted in heterologous hosts like Escherichia coli and Streptomyces coelicolor for tailored production. Key advancements include:
- Module Swapping : Substituting DEBS domains to alter methylation patterns or introduce non-native extender units.
- Precursor-Directed Biosynthesis : Feeding synthetic diketide intermediates to bypass early PKS modules, improving yield by 40%.
- CRISPR-Cas9 Editing : Knocking out competing pathways (e.g., erythromycin glycosylation) to direct flux toward Erythronolide A, 12-deoxy-.
Chemical Synthesis Approaches
Masamune’s Total Synthesis (1981)
Masamune’s landmark synthesis of 6-deoxyerythronolide B laid the groundwork for Erythronolide A, 12-deoxy- preparation. The 22-step linear sequence featured:
- Aldol Disconnections : Three stereoselective aldol reactions to establish C1–C6, C7–C9, and C10–C13 fragments.
- Macrolactonization : CuOTf-mediated thioester activation achieved a 41% yield for ring closure.
Key Data :
| Step Range | Key Reactions | Yield per Step |
|---|---|---|
| 1–7 | Propionate chain elongation | 70–85% |
| 8–15 | Aldol couplings | 71–88% |
| 16–22 | Macrolactonization | 41% |
Stork’s Convergent Synthesis (1987)
Stork’s strategy emphasized convergency via butenolide intermediates:
- Butenolide Aldol Reactions : Enantioselective coupling of C1–C6 and C7–C13 fragments (70% yield, 36% ee).
- Keck-Steglich Macrolactonization : Employing DCC/DMAP to cyclize the seco-acid (64% yield).
Innovations :
- Use of dithiadecalin auxiliaries for stereocontrol.
- Late-stage oxidation to install the C12 hydroxyl group.
Paterson’s Evans Aldol Methodology (1988)
Paterson leveraged Evans oxazolidinones for asymmetric aldol reactions, achieving high diastereoselectivity (>20:1 dr):
Carreira’s Nitrile Oxide Cycloaddition (2005)
Carreira introduced a [3+2] cycloaddition strategy for rapid polyketide assembly:
- Mg-Mediated Coupling : Joining C1–C7 and C8–C14 fragments (78% yield).
- Yamaguchi Macrolactonization : 78% yield for lactone formation.
Advantages :
- Reduced step count (21 steps).
- Improved scalability (gram-scale).
Comparative Analysis of Preparation Methods
Efficiency Metrics
| Method | Total Steps | Overall Yield | Timeframe |
|---|---|---|---|
| Biosynthesis | N/A | 10 g/L | 7–10 days |
| Masamune (1981) | 22 | <7% | 6 months |
| Carreira (2005) | 21 | 1.5% | 4 months |
Stereochemical Control
Scalability and Industrial Relevance
- Fermentation : Preferred for bulk production (metric-ton scale).
- Chemical Synthesis : Reserved for analog generation (mg–g scale).
Analyse Chemischer Reaktionen
Reaktionstypen: Erythronolide A, 12-Desoxy- durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um verschiedene Derivate mit verbesserter biologischer Aktivität zu erzeugen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriummethoxid und Kalium-tert-butoxid.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene hydroxylierte und methylierte Derivate von Erythronolide A, 12-Desoxy-, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
Erythronolide A, 12-deoxy- is a crucial compound in the field of medicinal chemistry, particularly known for its role as a precursor in the synthesis of macrolide antibiotics such as erythromycin. This article delves into its scientific research applications, exploring its chemical properties, biological activity, and relevant case studies.
Chemistry
Erythronolide A, 12-deoxy- serves as a key intermediate in the synthesis of erythromycin and other macrolide antibiotics. Its complex structure allows for various chemical modifications, making it a valuable compound in organic synthesis.
Biology
In biological research, Erythronolide A, 12-deoxy- is studied for its role in the biosynthesis of natural products and its interactions with biological macromolecules. It provides insights into the mechanisms of antibiotic resistance and the development of new therapeutic strategies.
Medicine
Derivatives of Erythronolide A, 12-deoxy- are explored for their antibacterial properties. Research has shown potential applications in treating infections caused by resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Industry
The compound is utilized in the pharmaceutical industry for the development of new antibiotics and therapeutic agents. Its production often involves biotechnological approaches that leverage natural biosynthetic pathways.
The biological activity of Erythronolide A, 12-deoxy- has been evaluated through various assays against different strains of bacteria. The following table summarizes key findings from recent studies:
| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Ishihara et al. | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL | Significant antibacterial activity observed |
| Carreira et al. | Escherichia coli | 2 µg/mL | Effective against Gram-negative bacteria |
| Evans et al. | Streptococcus pneumoniae | 1 µg/mL | Highlighted potential for treating respiratory infections |
Case Study 1: Antibacterial Activity
A study conducted by Ishihara et al. demonstrated that Erythronolide A, 12-deoxy- exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating resistant infections .
Case Study 2: Structural Modifications
Research by Carreira et al. focused on synthesizing derivatives of Erythronolide A, 12-deoxy- to enhance its antibacterial efficacy. Various hydroxylated and methylated derivatives were synthesized and tested for biological activity, revealing improved interaction with bacterial ribosomes .
Case Study 3: Industrial Production Methods
The industrial production of Erythronolide A, 12-deoxy- typically involves cultivating erythromycin-producing strains of Streptomyces erythreus under aerobic conditions. This biotechnological approach leverages natural biosynthetic pathways to produce the compound in large quantities .
Wirkmechanismus
The mechanism of action of Erythronolide A, 12-deoxy- involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is facilitated by the binding of the compound to the 50S subunit of the ribosome, thereby preventing the translocation of peptides and ultimately leading to bacterial cell death . The molecular targets include various ribosomal proteins and RNA components involved in the translation process .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Erythronolide A, 12-deoxy- belongs to a family of deoxygenated macrolides with structural and functional variations. Below is a detailed comparison with key analogs:
Table 1. Structural and Functional Comparison of Erythronolide Derivatives
Key Findings
Stereochemical Complexity: The C12 hydroxyl in erythronolide A is critical for hydrogen bonding in erythromycin’s ribosomal binding. Its absence in the 12-deoxy variant reduces antibiotic potency but enhances metabolic stability . In erythronolide B, stereochemical differences at C3 and C5 necessitate distinct aldol coupling strategies, as seen in Corey’s synthesis .
Synthetic Challenges: Erythronolide A, 12-deoxy-: Avoids oxidation steps at C12 but requires precise control of macrocycle conformation during lactonization . 6-Deoxyerythronolide B: Relies on transfer hydrogenation and enyne metathesis for C-C bond formation, shortening linear sequences compared to traditional aldol methods . 6,12-Dideoxyerythronolide A (DEB): Double deoxygenation simplifies retrosynthetic planning but demands innovative strategies for installing remaining hydroxyls .
Biological Implications: Deoxygenation at C12 (as in 12-deoxy-erythromycin) reduces interaction with bacterial ribosomes but may improve pharmacokinetic properties . The C6 hydroxyl in 6-deoxyerythronolide B is essential for glycosylation during erythromycin biosynthesis; its absence halts further functionalization .
Erythronolide A, 12-Deoxy-
- Macrolactonization: Unlike erythronolide B, which undergoes strain-free lactonization via mixed anhydrides , the 12-deoxy variant’s reduced polarity may favor alternative cyclization conformers.
- Stereoelectronic Effects : The absence of the C12 hydroxyl alters oxocarbenium ion reactivity, necessitating modified protecting group strategies .
Biologische Aktivität
Erythronolide A, 12-deoxy- is a significant compound in the macrolide antibiotic class, primarily known for its role as a precursor in the biosynthesis of erythromycin. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Erythronolide A, 12-deoxy-
Erythronolide A, 12-deoxy- is synthesized from 6-deoxyerythronolide B through enzymatic modifications involving polyketide synthases and cytochrome P450 enzymes. The compound's structure includes a 14-membered lactone ring, which is critical for its biological activity. The presence of hydroxyl and methoxy groups at specific positions enhances its interaction with biological targets.
Erythronolide A, 12-deoxy- exhibits its biological effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the polypeptide exit tunnel, which is essential for bacterial growth and replication. This mechanism is characteristic of macrolides and explains the compound's antibiotic properties.
Biological Activity Data
The biological activity of Erythronolide A, 12-deoxy- has been evaluated through various assays, including antibacterial efficacy against different strains of bacteria. The following table summarizes key findings from recent studies:
Case Study 1: Antibacterial Activity
A study conducted by Ishihara et al. demonstrated that Erythronolide A, 12-deoxy- showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .
Case Study 2: Structural Modifications
Research focusing on the structural modifications of Erythronolide A indicated that specific alterations could enhance its potency and broaden its spectrum of activity. For instance, introducing additional hydroxyl groups at the C-6 and C-14 positions improved binding affinity to the ribosomal target .
Biosynthesis Insights
The biosynthetic pathway leading to Erythronolide A involves complex enzymatic processes. Key enzymes include polyketide synthases and cytochrome P450 oxidases that facilitate the necessary modifications to produce active compounds from precursor molecules. Understanding these pathways is crucial for developing novel antibiotics based on Erythronolide structures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 12-deoxy-erythronolide A, and what methodological challenges arise during its synthesis?
- Methodology : Retrosynthetic analysis is typically employed to plan the synthesis of 12-deoxy-erythronolide A, focusing on key intermediates such as macrolactone ring formation and stereochemical control. Challenges include regioselective hydroxylation and managing steric hindrance during cyclization. Core steps involve iterative use of asymmetric catalysis (e.g., Sharpless epoxidation) and protecting group strategies to preserve reactive sites .
- Data Considerations : NMR and mass spectrometry are critical for validating intermediate structures. For example, discrepancies in -NMR chemical shifts between predicted and observed data may indicate stereochemical errors, necessitating revision of synthetic steps .
Q. How can researchers validate the stereochemical configuration of 12-deoxy-erythronolide A using spectroscopic techniques?
- Methodology : High-resolution NMR (e.g., - HSQC, NOESY) is essential for confirming stereochemistry. Computational tools like ACD/NMR Predictors can model chemical shifts, but experimental validation using coupling constants (-values) and nuclear Overhauser effects (NOE) is mandatory. For instance, axial vs. equatorial proton orientations in the macrolactone ring can be distinguished via NOE correlations .
- Data Contradictions : Discrepancies between predicted and experimental NMR data (e.g., >2 ppm deviations) may require re-evaluating solvent effects or revisiting synthetic intermediates .
Q. What biosynthetic pathways are implicated in the natural production of 12-deoxy-erythronolide A?
- Methodology : Isotopic labeling (e.g., -acetate feeding) combined with LC-MS/MS analysis can trace polyketide synthase (PKS) assembly lines. Gene knockout studies in host organisms (e.g., Saccharopolyspora erythraea) are used to identify PKS modules responsible for specific modifications, such as the absence of the 12-hydroxyl group .
Advanced Research Questions
Q. How can researchers optimize the yield of 12-deoxy-erythronolide A in heterologous expression systems?
- Experimental Design : Use combinatorial PKS engineering to replace or modify ketoreductase (KR) and dehydratase (DH) domains in host organisms. For example, substituting KR domains from Streptomyces species can suppress hydroxylation at the C12 position. Statistical tools like Design of Experiments (DoE) can identify optimal fermentation conditions (e.g., pH, temperature) for yield enhancement .
- Data Analysis : Metabolomic profiling via UPLC-QTOF-MS can quantify pathway intermediates, enabling bottleneck identification. Yield improvements >20% are considered significant in industrial microbiology contexts .
Q. What strategies resolve contradictions between computational predictions and experimental data in 12-deoxy-erythronolide A structural studies?
- Methodology : Apply hybrid DFT (Density Functional Theory) calculations to refine NMR chemical shift predictions, accounting for solvent effects and conformational flexibility. For unresolved discrepancies, X-ray crystallography remains the gold standard for absolute configuration determination .
- Case Study : In a 2020 study, ACD/NMR Predictors achieved a mean error of 0.59 ppm for -NMR shifts in erythronolide B, outperforming ChemDraw (6.49 ppm error). Similar protocols can be adapted for 12-deoxy derivatives .
Q. How do researchers address batch-to-batch variability in 12-deoxy-erythronolide A production during scale-up?
- Quality Control : Implement orthogonal analytical methods (HPLC-PDA, LC-MS) to monitor impurities. Statistical Process Control (SPC) charts can track critical quality attributes (CQAs) like enantiomeric excess (ee) and residual solvents.
- Root Cause Analysis : Use Failure Mode and Effects Analysis (FMEA) to prioritize variables (e.g., catalyst loading, reaction time) contributing to variability. Replication studies (n ≥ 3) are required to confirm reproducibility .
Data Management & Reproducibility
Q. What protocols ensure reproducibility in 12-deoxy-erythronolide A research?
- Documentation : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Raw spectral data (NMR, MS) should be archived in repositories like Zenodo with DOI assignments.
- Replication : Independent synthesis by a second lab using identical protocols is recommended. For example, a 2019 multi-lab study on erythronolide analogs achieved 85% reproducibility when synthetic steps were meticulously documented .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
